Regioselective Reactivity: 4-Chloro Substituent Enables Exclusive Suzuki-Miyaura Coupling at C-4
4-Chloroquinoline-3-carbaldehyde undergoes exclusive Suzuki-Miyaura cross-coupling at the C-4 chloro position when reacted with arylboronic acids under Pd catalysis. In contrast, the 2-chloro isomer (2-chloroquinoline-3-carbaldehyde) exhibits competing coupling at both C-2 and C-4 positions under identical conditions, reducing regiochemical purity and synthetic utility. [1]
| Evidence Dimension | Regioselectivity of Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Exclusive coupling at C-4 chloro position |
| Comparator Or Baseline | 2-Chloroquinoline-3-carbaldehyde (CAS 73568-26-0) |
| Quantified Difference | Exclusive vs. competitive coupling at multiple positions |
| Conditions | Pd(PPh3)4, K2CO3, aqueous dioxane, 80°C, arylboronic acid |
Why This Matters
The exclusive regioselectivity of 4-chloroquinoline-3-carbaldehyde ensures higher purity and predictable product profiles in cross-coupling-based library synthesis, reducing purification costs and improving compound collection quality.
- [1] Mphahlele, M. J., & Maluleka, M. M. (2021). Palladium-catalyzed Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids: regioselective synthesis of 4,6,8-triarylquinoline-3-carbaldehydes. Molecules, 26(5), 1292. View Source
